5,7-difluoro-3-methoxyquinolin-2(1H)-one
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Overview
Description
5,7-Difluoro-3-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms and a methoxy group in this compound may enhance its pharmacological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-3-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable precursor such as 5,7-difluoro-2-nitroaniline.
Step 1: Nitration of 5,7-difluoroaniline to introduce the nitro group.
Step 2: Reduction of the nitro group to an amine.
Step 3: Cyclization with an appropriate reagent to form the quinolinone core.
Step 4: Introduction of the methoxy group via methylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions could modify the quinolinone core or other functional groups.
Substitution: Halogen atoms (fluorine) and the methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Quinolinone derivatives are often used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Some quinolinones are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Potential use in developing new pharmaceuticals due to its unique structure and biological activity.
Cancer Research: Some quinolinones have shown promise in cancer treatment research.
Industry
Agriculture: Possible use as agrochemicals for pest control.
Dyes and Pigments: Quinolinone derivatives are sometimes used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action for 5,7-difluoro-3-methoxyquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoroquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity.
3-Methoxyquinolin-2(1H)-one: Lacks the fluorine atoms, potentially altering its pharmacological properties.
5,7-Dichloro-3-methoxyquinolin-2(1H)-one: Chlorine atoms instead of fluorine, which may result in different reactivity and biological effects.
Uniqueness
5,7-Difluoro-3-methoxyquinolin-2(1H)-one is unique due to the combination of fluorine atoms and a methoxy group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
CAS No. |
1150618-28-2 |
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Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
5,7-difluoro-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7F2NO2/c1-15-9-4-6-7(12)2-5(11)3-8(6)13-10(9)14/h2-4H,1H3,(H,13,14) |
InChI Key |
FBLJYOIUPXXQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2F)F)NC1=O |
Origin of Product |
United States |
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